molecular formula C18H16INO6 B3609146 dimethyl 5-{[(4-iodophenoxy)acetyl]amino}isophthalate

dimethyl 5-{[(4-iodophenoxy)acetyl]amino}isophthalate

Cat. No.: B3609146
M. Wt: 469.2 g/mol
InChI Key: GUSIJENKUKOQPP-UHFFFAOYSA-N
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Description

“Dimethyl 5-{[(4-fluorophenyl)acetyl]amino}isophthalate” and “Dimethyl 5-{[(4-nitrophenoxy)acetyl]amino}isophthalate” are similar compounds . They are derivatives of isophthalic acid and are commonly used as intermediates in the synthesis of various organic compounds.


Synthesis Analysis

While the exact synthesis method for “dimethyl 5-{[(4-iodophenoxy)acetyl]amino}isophthalate” isn’t available, a similar compound, “dimethyl 5-{[ethoxy (oxo)acetyl]amino}isophthalate”, can be synthesized through a multi-step process starting with isophthalic acid.


Molecular Structure Analysis

The molecular structure of these compounds involves an isophthalate backbone with various functional groups attached . The exact structure would depend on the specific functional groups present.


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on their specific structure. For example, “Dimethyl 5-{[(4-fluorophenyl)acetyl]amino}isophthalate” has a molecular formula of C18H16FNO5 and an average mass of 345.322 Da .

Safety and Hazards

The safety data sheet for a related compound, “Dimethyl isophthalate”, indicates that it causes eye irritation and recommends wearing protective gloves, eye protection, and face protection when handling .

Properties

IUPAC Name

dimethyl 5-[[2-(4-iodophenoxy)acetyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16INO6/c1-24-17(22)11-7-12(18(23)25-2)9-14(8-11)20-16(21)10-26-15-5-3-13(19)4-6-15/h3-9H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSIJENKUKOQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)I)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16INO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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